molecular formula C7H13N B13335289 Rel-(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine

Rel-(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine

Cat. No.: B13335289
M. Wt: 111.18 g/mol
InChI Key: WPUVOLWCVQYEPT-VQVTYTSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(1S,2S,6R)-bicyclo[410]heptan-2-amine is a bicyclic amine compound characterized by its unique structural framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine typically involves the following steps:

    Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is carried out to form the bicyclic structure.

    Amine Introduction:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and amination reactions, followed by efficient purification processes to ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

Scientific Research Applications

Rel-(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Rel-(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(1S,2R,6S)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride
  • Rel-(1S,2R,6S)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid

Uniqueness

Rel-(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine is unique due to its specific stereochemistry and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, making it valuable for specialized applications.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine

InChI

InChI=1S/C7H13N/c8-7-3-1-2-5-4-6(5)7/h5-7H,1-4,8H2/t5-,6+,7+/m1/s1

InChI Key

WPUVOLWCVQYEPT-VQVTYTSYSA-N

Isomeric SMILES

C1C[C@@H]2C[C@@H]2[C@H](C1)N

Canonical SMILES

C1CC2CC2C(C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.